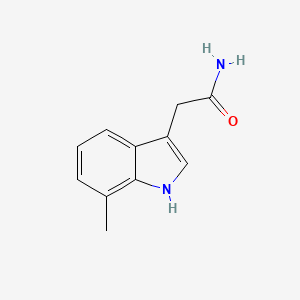

2-(7-methyl-1H-indol-3-yl)-acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

2-(7-methyl-1H-indol-3-yl)acetamide |

InChI |

InChI=1S/C11H12N2O/c1-7-3-2-4-9-8(5-10(12)14)6-13-11(7)9/h2-4,6,13H,5H2,1H3,(H2,12,14) |

InChI Key |

CXPYFWJRWFGIIQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN2)CC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Chemical Modifications of the 2 7 Methyl 1h Indol 3 Yl Acetamide Scaffold

Historical and Current Approaches to Indole (B1671886) Acetamide (B32628) Synthesis

The synthesis of indole-3-acetamides is intrinsically linked to the broader field of indole synthesis and the development of methods for C3-functionalization. Historically, the preparation of these compounds often relied on multi-step sequences starting from a pre-formed indole ring.

A foundational historical method involves the Fischer indole synthesis to first construct the indole core, followed by introduction of the acetic acid side chain, and subsequent amidation. rsc.org Early routes to the key intermediate, indole-3-acetic acid, involved reacting indole with formaldehyde and dimethylamine to form gramine, which was then treated with sodium cyanide followed by hydrolysis. Another classical approach, detailed in a 1955 patent, produced indole-3-acetic acid esters by reacting phenylhydrazines with levulinic acid or its derivatives, which could then be converted to the desired acetamides. google.com An early report from 1958 also outlined specific synthetic notes on creating 3-indoleacetamides. acs.orgacs.org

Current synthetic strategies have evolved to offer more efficient, one-pot, and regioselective methods. A prominent modern technique involves the direct coupling of indole-3-acetic acid with amines using a variety of coupling reagents. One such method employs 1,1'-carbonyldiimidazole (CDI) in a one-pot reaction. In this process, indole-3-acetic acid is activated by CDI, followed by the addition of an amine (or ammonia for the primary acetamide) to yield the final product. nih.gov This approach is valued for its mild conditions and high yields. nih.gov

Another contemporary strategy is the biosynthesis of indole-3-acetamide (B105759) (IAM) from tryptophan, a pathway observed in various plant-associated bacteria and fungi. nih.govresearchgate.netresearchgate.net While not a method of chemical synthesis, the enzymatic pathway involving tryptophan monooxygenase (IaaM) and IAM hydrolase (IaaH) highlights the natural prevalence of this scaffold. nih.gov

| Method | Description | Era | Key Features |

| Gramine Synthesis Route | Multi-step process involving formation of gramine from indole, followed by cyanation, hydrolysis to indole-3-acetic acid, and amidation. | Historical | Foundational but lengthy; involves toxic reagents like cyanide. |

| Fischer Indole/Side Chain | Construction of the indole ring via Fischer synthesis, followed by separate steps to install and modify the C3 side chain. rsc.org | Historical | Versatile for the indole core but often lacks overall efficiency. |

| Phenylhydrazine & Levulinic Acid | Reaction of phenylhydrazines with levulinic acid derivatives to form indole-3-acetic acid esters, which are then converted to amides. google.com | Historical | A one-step process to the key acid intermediate. |

| Amide Coupling Reactions | Direct coupling of indole-3-acetic acid with ammonia or amines using modern coupling agents like CDI. nih.gov | Current | High efficiency, mild conditions, one-pot procedure. |

| Biosynthesis | Enzymatic conversion of tryptophan to indole-3-acetamide via tryptophan monooxygenase and IAM hydrolase. nih.govresearchgate.net | Current (Biocatalysis) | Environmentally benign; specific to natural product synthesis. |

Targeted Synthetic Routes for 2-(7-methyl-1H-indol-3-yl)-acetamide

The synthesis of the specific target molecule, this compound, requires strategic planning to ensure correct substitution on the indole ring. This involves both the formation of the 7-methylindole core and the regioselective introduction of the acetamide side chain at the C3 position.

The construction of the 7-methylindole scaffold is the initial critical step. Several classical and modern indole syntheses can be adapted for this purpose by selecting appropriately substituted starting materials.

Fischer Indole Synthesis : This is one of the most versatile and widely used methods. To obtain a 7-methylindole, the reaction is performed using o-tolylhydrazine (2-methylphenylhydrazine) and a suitable aldehyde or ketone (e.g., pyruvic acid or acetone), followed by cyclization under acidic conditions. rsc.org

Leimgruber-Batcho Indole Synthesis : This method provides a reliable route starting from o-nitrotoluene. For the 7-methyl derivative, 2-methyl-6-nitrotoluene would be the precursor. The synthesis involves condensation with N,N-dimethylformamide dimethyl acetal (DMFDMA) to form a β-nitroenamine, followed by reductive cyclization using a reducing agent like iron powder in acetic acid or catalytic hydrogenation. guidechem.com

From 2-Methylaniline : A described method involves reacting 2-methylaniline with epichlorohydrin to produce N-hydroxyethyl-2-methylaniline. This intermediate is then subjected to a catalytic reaction to yield 7-methylindole. guidechem.com

A summary of selected synthetic routes to 7-methylindole is presented below.

| Starting Material | Key Reagents | Method | Yield (%) | Reference |

| 2-Methylaniline | Epichlorohydrin, Sn/activated carbon catalyst | Two-step chemical synthesis | 64.3 | guidechem.com |

| 2-Nitrotoluene derivative | DMFDMA, Iron powder, Acetic acid | Leimgruber-Batcho Synthesis | 64.9 | guidechem.com |

| o-Tolylhydrazine | Pyruvic Acid, Acid catalyst | Fischer Indole Synthesis | Variable | rsc.org |

Once 7-methylindole is obtained, the next challenge is the regioselective introduction of the acetamide side chain (-CH₂CONH₂) at the C3 position, which is the most nucleophilic site of the indole ring.

From 7-Methyl-indole-3-acetic acid : This is the most common and direct approach. The precursor, 7-methyl-indole-3-acetic acid, is first synthesized. This can be achieved through methods such as the Japp-Klingemann reaction or by reacting 7-methylindole with ethyl diazoacetate. The resulting carboxylic acid is then converted to the primary amide. This amidation can be accomplished by first converting the acid to an acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with ammonia. Alternatively, modern peptide coupling reagents such as CDI, DCC (dicyclohexylcarbodiimide), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be used to directly couple the acid with ammonia under milder conditions. nih.gov

Friedel-Crafts Acylation : 7-Methylindole can undergo regioselective Friedel-Crafts acylation at the C3 position. mdpi.comnih.gov Reaction with chloroacetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) would yield 2-chloro-1-(7-methyl-1H-indol-3-yl)ethan-1-one. The resulting α-chloro ketone can then be converted to the acetamide through a series of steps, including reduction of the ketone and displacement of the chloride with an amino group, although this route is more complex.

Gramine Intermediate Route : A classical route involves the Mannich reaction of 7-methylindole with formaldehyde and dimethylamine to produce 7-methylgramine. This intermediate is a good leaving group and can be displaced by sodium cyanide to form 7-methyl-indole-3-acetonitrile. Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields 7-methyl-indole-3-acetamide.

While this compound itself is achiral, the indole acetamide scaffold is frequently a component of more complex, chiral molecules. Asymmetric synthesis is crucial when a stereocenter is introduced, typically on the carbon atom alpha to the indole ring (the first carbon of the side chain).

Catalytic asymmetric Friedel-Crafts reactions are a powerful tool for this purpose. acs.org This involves the reaction of an indole with an α,β-unsaturated carbonyl compound or other electrophile in the presence of a chiral catalyst. Chiral Lewis acids or Brønsted acids can effectively control the facial selectivity of the attack on the electrophile, leading to high enantioselectivity. acs.orgorganic-chemistry.org For instance, the reaction of an indole with an α,β-unsaturated ester or ketone catalyzed by a chiral metal complex (e.g., using copper or palladium with chiral ligands like BOX or phosphines) can generate a chiral center on the side chain with high enantiomeric excess (ee). acs.orgmdpi.com

Organocatalysis has also emerged as a robust strategy for the asymmetric synthesis of indole-based chiral heterocycles. nih.gov Chiral Brønsted acids, such as chiral phosphoric acids, can catalyze the enantioselective addition of indoles to various electrophiles, establishing a stereocenter that can be further elaborated into a chiral acetamide side chain. organic-chemistry.orgkaust.edu.sa

Advanced Derivatization Techniques Applied to the this compound Core

Structural diversification of the this compound core is essential for exploring structure-activity relationships in drug discovery. Advanced derivatization techniques focus on the selective functionalization of various positions on the scaffold. digitellinc.com

Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, have revolutionized the ability to selectively modify the indole ring. acs.org

N1-Position (Indole Nitrogen) : The indole N-H is readily functionalized. It can be alkylated, acylated, or arylated under basic conditions. N-arylation is often achieved via Buchwald-Hartwig or Ullmann coupling reactions. Protecting the nitrogen with groups like tosyl (Ts) or Boc (tert-butyloxycarbonyl) can also alter the reactivity of the indole ring for subsequent reactions.

C2-Position : While C3 is the most nucleophilic site, functionalization at C2 can be achieved through several strategies. One method is directed ortho-metalation, where a directing group installed on the indole nitrogen (e.g., a picolinamide or pyrimidyl group) directs a metal catalyst (like palladium or rhodium) to activate the C2-H bond. acs.orggrafiati.com This allows for the introduction of various aryl, alkyl, or other functional groups.

Benzene Ring (C4, C5, C6) : The benzene portion of the indole can be modified via electrophilic aromatic substitution reactions such as halogenation, nitration, or Friedel-Crafts reactions. The existing methyl group at C7 will influence the regioselectivity of these substitutions.

C7-Methyl Group : The methyl group itself can be a point of diversification. For example, radical bromination using N-bromosuccinimide (NBS) can introduce a bromine atom, creating a benzylic bromide. This reactive handle can then be displaced by a variety of nucleophiles to introduce new functional groups.

Acetamide Side Chain : The primary amide offers multiple opportunities for modification. It can be N-alkylated or N-arylated to produce secondary or tertiary amides. The methylene bridge (-CH₂-) can also be functionalized, for instance, by deprotonation with a strong base followed by reaction with an electrophile, although this can be challenging.

These advanced strategies enable the creation of diverse libraries of compounds based on the this compound scaffold, which is crucial for the development of new therapeutic agents. nih.gov

Exploration of N-Substitutions on the Indole Nitrogen and Acetamide Nitrogen

The presence of two nitrogen atoms—one on the indole ring and one on the acetamide side chain—offers opportunities for selective substitution to modulate the molecule's properties.

Indole Nitrogen Substitution: The nitrogen at the N-1 position of the indole ring is a common site for alkylation or arylation. This modification can significantly impact the electronic properties and steric profile of the entire molecule. While direct N-substitution on the final this compound is feasible, a common strategy involves the modification of the precursor, 7-methyl-indole-3-acetic acid, before the final amidation step.

One established method for N-alkylation of indole scaffolds involves reaction with alkyl halides in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). For instance, the N-1 position of an indole-3-acetic acid ester can be substituted, followed by hydrolysis of the ester and subsequent coupling with an amine to form the desired N-substituted acetamide derivative.

Acetamide Nitrogen Substitution: The nitrogen of the acetamide group provides another handle for chemical modification. The synthesis of N-substituted 2-(1H-indol-3-yl)-acetamides is generally achieved through a coupling reaction between indole-3-acetic acid and a primary or secondary amine. Reagents such as 1,1'-carbonyldiimidazole (CDI) are used to activate the carboxylic acid, facilitating the formation of the amide bond with a wide range of substituted anilines or aliphatic amines. This one-pot reaction is typically carried out in a solvent like acetonitrile with a catalytic amount of pyridine. This approach allows for the systematic introduction of various substituents on the acetamide nitrogen, enabling structure-activity relationship (SAR) studies.

The following table summarizes representative N-substituted acetamide derivatives synthesized from indole-3-acetic acid, illustrating the variety of moieties that can be introduced at this position.

| Compound ID | Amine Reactant | Resulting N-Substituent on Acetamide |

| 1 | p-toluidine | p-tolyl |

| 2 | 4-butylaniline | 4-butylphenyl |

| 3 | 4-methoxyaniline | 4-methoxyphenyl |

Introduction of Heteroatoms and Aromatic/Aliphatic Moieties for Research Probes

To develop research probes and investigate biological interactions, a diverse array of chemical groups can be attached to the this compound scaffold. These modifications can introduce new functionalities, alter solubility, or provide points of attachment for labels.

Aromatic and Heteroaromatic Moieties: The introduction of aromatic and heteroaromatic rings is a key strategy in medicinal chemistry. As described in the synthesis of N-substituted acetamides, various substituted anilines can be used to introduce phenyl rings with different electronic and steric properties. Beyond simple phenyl groups, more complex aromatic systems and heteroaromatic rings can be incorporated. For example, coupling indole-3-acetic acid with heteroaromatic amines like aminopyridines or aminothiophenes would yield derivatives containing these respective moieties on the acetamide nitrogen. These groups can engage in specific interactions, such as pi-stacking or hydrogen bonding.

Aliphatic Moieties: Aliphatic groups, ranging from simple alkyl chains to complex cyclic systems, can also be introduced, primarily on the acetamide nitrogen. The use of alkylamines in the coupling reaction with indole-3-acetic acid allows for the incorporation of these groups. For example, reacting indole-3-acetic acid with amines such as cyclopropylamine or 2-(thiophen-2-yl)ethylamine leads to the corresponding N-aliphatic-substituted acetamides. These modifications can influence the lipophilicity and conformational flexibility of the final compound.

The table below provides examples of various moieties that have been successfully introduced onto similar indole-oxoacetamide or acetamide scaffolds, demonstrating the chemical diversity achievable.

| Compound ID | Introduced Moiety | Type of Moiety | Position of Introduction |

| 5a | Cyclopropyl | Aliphatic | Acetamide Nitrogen |

| 5c | 2-(Pyridin-3-yl)ethyl | Heteroaromatic/Aliphatic | Acetamide Nitrogen |

| 5d | 2-(Thiophen-2-yl)ethyl | Heteroaromatic/Aliphatic | Acetamide Nitrogen |

| 5e | 2-(1H-Indol-2-yl)ethyl | Heteroaromatic/Aliphatic | Acetamide Nitrogen |

Mechanistic Investigations of 2 7 Methyl 1h Indol 3 Yl Acetamide at the Molecular and Cellular Levels

Elucidation of Molecular Interaction Profiles and Binding Affinities

The molecular interactions of indole (B1671886) derivatives are diverse, stemming from the scaffold's ability to engage in various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. The specific substitution patterns on the indole core dictate the compound's affinity and selectivity for different biological targets.

In vitro assays are fundamental in determining the interaction of a compound with specific biological macromolecules. For the indole-3-acetamide (B105759) class, these assays have identified inhibitory activities against various enzymes and binding affinities for G-protein coupled receptors.

For instance, a series of N-phenyl substituted indole-3-acetamides were evaluated for their inhibitory potential against α-amylase, an enzyme involved in carbohydrate metabolism. Several derivatives demonstrated significant inhibitory activity, with IC50 values in the low micromolar range. nih.gov The data suggests that the electronic and steric properties of the substituents on the N-phenyl ring are critical for potent inhibition. nih.gov

Similarly, related compounds, indol-3-yl-oxoacetamides, have been investigated for their affinity to cannabinoid receptors. Radioligand binding assays using Chinese Hamster Ovary (CHO) cells expressing human CB2 receptors showed that certain derivatives bind with high, low-nanomolar affinity and selectivity. nih.gov For example, a fluorinated derivative was identified as a potent and selective CB2 ligand with a Ki of 6.2 nM, while showing no significant affinity for CB1 receptors at concentrations up to 100 µM. nih.gov

| Compound Class | Derivative/Compound | Target | Assay Type | Value (IC50/Ki) |

|---|---|---|---|---|

| Indole-3-acetamides | Compound 15 (dichloro-substituted) | α-Amylase | Enzyme Inhibition | 1.09 ± 0.11 µM |

| Indole-3-acetamides | Compound 18 (chloro-methylphenyl) | α-Amylase | Enzyme Inhibition | 1.11 ± 0.11 µM |

| Indol-3-yl-oxoacetamides | Compound 8 (fluorinated) | Cannabinoid Receptor 2 (CB2) | Radioligand Binding Assay | 6.2 nM (Ki) |

| Indol-3-yl-oxoacetamides | Compound 6 | Cannabinoid Receptor 2 (CB2) | Radioligand Binding Assay | 27.3 nM (Ki) |

The indole nucleus is recognized as a "privileged structure," capable of binding to a multitude of biological targets. mdpi.com For the indole-3-acetamide class, putative targets include enzymes like α-amylase and transketolase, as well as receptors like the cannabinoid receptors. nih.govnih.govnih.gov

Molecular docking studies on indole-3-acetamide derivatives targeting α-amylase have provided insights into their binding modes. These in silico models suggest that the compounds fit into the enzyme's active site, forming key interactions with amino acid residues. For example, the most active halide-containing derivative was observed to bind deeply within the binding cavity of α-amylase, establishing four interactions with residues Leu165, Ala198, His201, and Asp300. nih.gov The indole moiety's NH group often acts as a hydrogen bond donor, while the phenyl ring can engage in π-π stacking interactions with aromatic residues like Trp59. acs.org

Another identified target for this class is transketolase (TKL), an enzyme in the pentose phosphate pathway, which has been explored for developing novel herbicides. nih.gov Molecular docking and fluorescence quenching experiments confirmed that certain indole-3-acetamide derivatives act as TKL inhibitors. nih.gov The binding affinity within the enzyme's active site was found to correlate with the observed inhibitory activity. nih.gov

The 7-methyl group on the indole ring of 2-(7-methyl-1H-indol-3-yl)-acetamide is expected to influence its interaction profile. The methyl group can affect the compound's conformation and engage in van der Waals or hydrophobic interactions within a target's binding pocket, potentially enhancing binding affinity and selectivity compared to the unsubstituted parent compound.

Analysis of Cellular Pathway Modulation by this compound

While specific studies on this compound are not available, research on other bioactive indole derivatives illustrates the potential methodologies and outcomes. For example, proteomic analysis has been used to examine the hepatotoxic mechanism of Z24, a synthetic anti-angiogenic indole compound. nih.gov This study utilized two-dimensional gel electrophoresis and mass spectrometry to identify differentially expressed proteins in rat liver and plasma following administration of the compound. nih.gov The results showed alterations in proteins involved in critical metabolic pathways, including carbohydrate, lipid, and amino acid metabolism, as well as biotransformation and apoptosis. nih.gov

Such proteomic or transcriptomic approaches could reveal how this compound might modulate intracellular signaling. For instance, if the compound inhibits a key enzyme in a metabolic pathway, this could lead to compensatory changes in the expression of other enzymes in the same or related pathways. Similarly, interaction with a receptor could trigger signaling cascades leading to altered expression of transcription factors and their target genes. The hormone melatonin, an indoleamine, is known to promote the gene expression of antioxidant enzymes through receptor-mediated signal transduction. wikipedia.org

The subcellular distribution of a compound is critical to its mechanism of action. A compound must reach its target compartment to be effective. For indole derivatives, which are generally lipophilic, passive diffusion across cellular membranes is a likely mechanism of entry.

Studies on other indole compounds have shown specific organelle-related effects. The anti-angiogenic compound Z24, for example, was found to increase reactive oxygen species (ROS) and decrease NAD(P)H levels within mitochondria, indicating mitochondrial dysfunction as a key part of its mechanism. nih.gov This suggests that mitochondria could be a potential site of action or off-target effects for indole-based molecules. The specific localization and organelle-specific effects of this compound would depend on its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are influenced by the 7-methyl group.

Biophysical Characterization of this compound Interactions

Biophysical techniques provide quantitative data on the thermodynamics and kinetics of ligand-target interactions. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful tools for characterizing these interactions, but their application has not been extensively reported for the indole-3-acetamide class in the available scientific literature.

Such studies would be invaluable in providing a deeper understanding of the binding mechanism. For example, ITC could determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between this compound and a putative target. This thermodynamic signature would offer clues about the nature of the binding forces (e.g., hydrogen bonds, hydrophobic interactions). SPR could be used to measure the kinetics of the interaction, providing association (ka) and dissociation (kd) rate constants, which are crucial for understanding the duration of the drug-target complex.

Spectroscopic Techniques for Ligand-Target Complex Analysis

Spectroscopic techniques are pivotal in elucidating the binding mode and structural changes upon the formation of a ligand-target complex. For the compound this compound, techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and cryo-electron microscopy (cryo-EM) would be instrumental in providing atomic-level insights into its interactions with a biological target.

X-ray crystallography could potentially reveal the precise three-dimensional structure of this compound when bound to its target protein. This would allow for the detailed mapping of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the binding pocket. The orientation of the 7-methylindole ring and the acetamide (B32628) side chain within the active site would be clearly visualized, providing a static yet highly detailed snapshot of the bound conformation.

NMR spectroscopy , on the other hand, can provide dynamic information about the ligand-target interaction in solution, which is closer to the physiological environment. Techniques like saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) mapping can be employed. STD NMR would identify which protons of this compound are in close proximity to the target protein, thereby mapping the binding epitope of the ligand. CSP mapping, by monitoring changes in the chemical shifts of the protein's backbone amides upon ligand binding, can identify the amino acid residues involved in the interaction.

Cryo-electron microscopy has emerged as a powerful tool for determining the structure of large protein complexes. If this compound binds to such a complex, cryo-EM could provide a high-resolution model of the entire assembly with the ligand bound, offering contextual information about how the ligand might allosterically modulate the function of the macromolecular machine.

As of the current literature survey, specific experimental data from these spectroscopic techniques for a complex involving this compound and a specific biological target is not publicly available. The application of these methods would be a critical step in understanding its mechanism of action at a molecular level.

Isothermal Titration Calorimetry and Surface Plasmon Resonance for Binding Kinetics

To fully characterize the interaction between this compound and its biological target, it is essential to determine the thermodynamics and kinetics of the binding event. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two powerful and widely used biophysical techniques for this purpose.

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of a ligand to a target molecule. This technique allows for the determination of the binding affinity (Kd), stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment. The thermodynamic signature obtained from ITC can provide valuable insights into the nature of the binding forces. For instance, a binding event driven by a favorable enthalpy change is typically associated with hydrogen bonding and van der Waals interactions, while a positive entropy change often suggests that hydrophobic interactions are the primary driver of binding.

A hypothetical ITC experiment for this compound would involve titrating the compound into a solution containing the target protein and measuring the heat evolved or absorbed. The resulting data would be fitted to a binding model to extract the thermodynamic parameters.

Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that monitors the binding of a ligand (analyte) to a target molecule (ligand) that is immobilized on a sensor surface. SPR provides real-time data on the association (kon) and dissociation (koff) rates of the binding event. The equilibrium dissociation constant (Kd) can then be calculated from the ratio of these rate constants (koff/kon).

In a prospective SPR experiment, the target protein would be immobilized on a sensor chip, and a solution of this compound would be flowed over the surface. The change in the refractive index at the sensor surface, which is proportional to the amount of bound ligand, would be measured over time. This would allow for the determination of the kinetic parameters of the interaction.

Detailed research findings from ITC and SPR studies specifically for this compound are not available in the public domain. The data presented in the tables below are hypothetical and serve to illustrate the type of information that would be obtained from such experiments.

Hypothetical Isothermal Titration Calorimetry Data for the Binding of this compound to a Target Protein

| Parameter | Value | Unit |

| Stoichiometry (n) | 1.05 | - |

| Dissociation Constant (Kd) | 5.2 | µM |

| Enthalpy Change (ΔH) | -8.5 | kcal/mol |

| Entropy Change (ΔS) | 12.3 | cal/mol·K |

Hypothetical Surface Plasmon Resonance Data for the Binding of this compound to a Target Protein

| Parameter | Value | Unit |

| Association Rate Constant (kon) | 2.1 x 104 | M-1s-1 |

| Dissociation Rate Constant (koff) | 1.1 x 10-1 | s-1 |

| Dissociation Constant (Kd) | 5.2 | µM |

Structure Activity Relationship Sar Studies of 2 7 Methyl 1h Indol 3 Yl Acetamide Derivatives

Impact of Substituent Variations on the 7-Methyl Indole (B1671886) Ring System

The substitution pattern on the indole ring is a critical determinant of activity. While the parent compound features a methyl group at the 7-position, variations at this and other positions on the bicyclic system have been shown to significantly influence the biological profile of indole derivatives.

Systematic studies on related indole-based compounds show that the position and nature of substituents can dictate the interaction with biological targets. For instance, in a series of N-acetamide indoles developed as antimalarials, blocking the metabolically susceptible 2- and 3-positions with methyl groups was shown to maintain potent activity. nih.gov While this data does not directly pertain to the 7-position, it underscores the principle that strategic placement of alkyl groups on the indole core is a valid strategy for optimizing compound properties.

Influence of Modifications to the Acetamide (B32628) Side Chain and its Terminal Nitrogen

The acetamide side chain at the 3-position of the indole ring serves as a crucial linker, and modifications to its length, rigidity, and the nature of the terminal nitrogen substituent are pivotal for activity. SAR studies on a series of 2-(1H-indol-3-yl)-N-phenylacetamide derivatives as α-amylase inhibitors have provided detailed insights into these relationships. acs.orgnih.gov

An unsubstituted N-phenyl ring on the terminal acetamide nitrogen demonstrates moderate activity. The introduction of substituents to this phenyl ring leads to varied outcomes. For example, adding a single methyl group at the para-position slightly reduces activity. nih.gov However, dimethyl substitutions can enhance activity, with the relative positions of the methyl groups being important. A derivative with methyl groups at the meta and para positions was moderately active, while changing the meta-methyl to an ortho position decreased activity. acs.orgnih.gov The most active among the methyl-substituted compounds was one with two methyl groups para to each other. acs.org

Replacing alkyl groups with alkoxy groups also modulates activity. A para-methoxy substituent displayed superior activity compared to methyl-substituted derivatives. nih.gov The presence of halide substituents on the N-phenyl ring has also been explored, with a compound featuring chloro and methyl groups showing notable activity. acs.orgnih.gov

These findings indicate that the terminal nitrogen and its substituent are key interaction points. The size, position, and electronic nature of the substituents on the terminal phenyl ring significantly influence the binding affinity of the molecule.

Table 1: SAR of N-Phenyl Substitutions on Indole-3-acetamide (B105759) Analogues for α-Amylase Inhibition Data extracted from studies on 2-(1H-indol-3-yl)-N-phenylacetamide derivatives. acs.orgnih.gov

| Compound Analogue | N-Phenyl Ring Substitution | Relative Activity/Potency |

| 1 | Unsubstituted | Moderate |

| 2 | 4-methyl (para) | Slightly reduced vs. unsubstituted |

| 3 | 3,4-dimethyl (meta, para) | Moderately active |

| 4 | 2,4-dimethyl (ortho, para) | Decreased vs. analogue 3 |

| 5 | 4,4'-dimethyl (para, para) | Superior among methyl-substituted |

| 8 | 4-methoxy (para) | Superior to methyl-substituted |

| 9 | 3,4-dimethoxy (meta, para) | Slightly decreased vs. analogue 8 |

Elucidation of Key Pharmacophoric Elements and Their Contributions to Activity

The collective SAR data allows for the deconstruction of 2-(7-methyl-1H-indol-3-yl)-acetamide analogues into their key pharmacophoric elements.

The Indole Scaffold : The indole nucleus is consistently identified as a "key pharmacophore" or "privileged scaffold" in medicinal chemistry. rsc.orgrsc.orgmdpi.com Its aromatic and heterocyclic nature allows it to participate in various non-covalent interactions with biological targets, including hydrogen bonding (via the N-H group) and π-π stacking. The 7-methyl group contributes to the lipophilicity and steric profile of this core, influencing its orientation within a binding site. nih.gov

The Acetamide Linker : The -CH2-CO-NH- group provides a specific spatial arrangement and acts as a hydrogen bond donor (N-H) and acceptor (C=O). This linker orients the terminal substituent relative to the indole core. Studies on related scaffolds have identified moieties like –NHCOCH2– as important for activity. nih.gov

The Terminal Substituent : As detailed in section 4.2, the group attached to the terminal nitrogen is critical for tuning potency and selectivity. In many studied analogues, this is a substituted aromatic ring. acs.orgnih.gov The substituents on this ring engage in hydrophobic, van der Waals, and potentially hydrogen bonding or halogen bonding interactions, which are crucial for anchoring the molecule to its target. The nature of this terminal group often defines the specific biological target of the compound series.

Molecular docking studies on related indole acetamide derivatives have confirmed that these elements interact with key residues in enzyme active sites. For example, in α-amylase, the indole moiety and the substituted phenyl ring of the side chain were found to bind deeply within the active site cavity, forming hydrogen bonds and hydrophobic interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

QSAR modeling is a computational tool used to correlate the chemical structure of compounds with their biological activity, providing predictive models for designing new analogues. nih.govmdpi.com While specific QSAR models for this compound are not publicly detailed, studies on closely related indole structures provide a framework for understanding the key molecular descriptors that govern activity.

For a series of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives, 2D and 3D-QSAR models were successfully developed to predict anti-influenza A virus activity. researchgate.netsemanticscholar.org The 2D-QSAR models identified relevant descriptors for predicting biological response, while the 3D-QSAR models (CoMFA and CoMSIA) provided insights into the favorable and unfavorable steric and electrostatic fields around the molecules. researchgate.net These models suggest that specific spatial arrangements of bulky groups and electron-donating or -withdrawing features are critical for potent inhibition.

Similarly, QSAR studies on other indole derivatives have been employed to predict their potential across various biological activities. nih.gov These models often highlight the importance of descriptors related to:

Topological and geometric properties : Molecular shape, size, and branching.

Electronic properties : Distribution of charges, dipole moments, and energies of frontier molecular orbitals (HOMO/LUMO).

Lipophilicity : LogP, which influences membrane permeability and hydrophobic interactions.

These computational studies provide a quantitative basis for the SAR observations, allowing for the in-silico screening and prioritization of novel chemical structures before their synthesis. mdpi.comsemanticscholar.org

Design Principles for the Development of Novel this compound Based Research Compounds

Based on the available SAR and computational modeling data for this class of compounds, several key design principles can be formulated for the development of new and improved research compounds:

Scaffold Hopping and Bioisosteric Replacement : While the 7-methyl-indole core is established, exploring bioisosteric replacements for the indole ring (e.g., azaindoles, benzofurans) could lead to novel intellectual property and improved pharmacokinetic properties.

Systematic Substitution on the Indole Ring : Given the demonstrated importance of the 7-position substituent, a systematic exploration of small alkyl, halogen, and alkoxy groups at this position is warranted to fine-tune activity and selectivity. nih.gov Further substitution at other available positions (e.g., 2, 4, 5, 6) should also be considered.

Optimization of the Terminal Substituent : The terminal nitrogen substituent is a clear "handle" for optimization. Creating a focused library of analogues with diverse substitutions on a terminal phenyl ring is a rational strategy. Based on existing data, exploring combinations of small, lipophilic, and electron-withdrawing/donating groups at the ortho, meta, and para positions is likely to yield potent compounds. acs.orgnih.gov

Conformational Constraint of the Side Chain : The flexible acetamide linker could be rigidified to lock the molecule into a more bioactive conformation. This could be achieved by incorporating cyclopropyl groups or other small rings into the linker, or by creating cyclic structures that incorporate the side chain.

Integration of Computational Modeling : Employing QSAR and molecular docking from the outset can guide the design process. Predictive models can help prioritize which analogues to synthesize, saving time and resources, and can provide hypotheses about the binding mode that can be tested experimentally. mdpi.comresearchgate.net

By applying these principles, researchers can systematically navigate the chemical space around the this compound scaffold to develop novel compounds with enhanced potency, selectivity, and drug-like properties for various research applications.

Theoretical and Computational Analyses of 2 7 Methyl 1h Indol 3 Yl Acetamide and Its Analogues

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure, which in turn governs its reactivity, stability, and conformation.

For indole (B1671886) analogues, DFT studies are employed to calculate a variety of molecular properties. niscpr.res.intandfonline.com Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. niscpr.res.in For instance, studies on indole-3-acetic acid, a related compound, have utilized DFT to analyze its electronic aspects and reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output of these calculations. MEPs illustrate the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding non-covalent interactions, including hydrogen bonding. nih.gov Furthermore, conformational analysis via quantum chemical methods helps identify the most stable three-dimensional arrangement of the atoms by calculating the potential energy surface. For indoleacetic acid, intramolecular hydrogen bonds have been identified and characterized, which are vital for stabilizing its structure. nih.gov

Table 1: Representative Electronic Properties of Indole Analogues Calculated via DFT

This table presents typical data obtained for indole derivatives in computational studies; specific values for 2-(7-methyl-1H-indol-3-yl)-acetamide require dedicated calculation.

| Molecular Descriptor | Typical Calculated Value Range | Significance |

|---|---|---|

| HOMO Energy | -5.5 to -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.0 to -2.0 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.0 to 4.0 Debye | Measures molecular polarity |

Molecular Docking Simulations with Identified Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used to screen for potential drug candidates by predicting the binding affinity and interaction patterns within the active site of a biological target.

Indole-3-acetamide (B105759) analogues have been investigated as inhibitors for a variety of enzymes through molecular docking simulations. A study on a series of indole-3-acetamide derivatives identified their potential as inhibitors of the α-amylase enzyme, a target in diabetes management. nih.gov The docking results revealed that these compounds fit deeply into the binding cavity of α-amylase, forming key interactions with amino acid residues such as Leu165, Ala198, His201, and Asp300. nih.gov

The versatility of the indole scaffold is further demonstrated by docking studies of its derivatives against other significant biological targets. Various indole analogues have been docked against protein kinases, which are crucial targets in cancer therapy. physchemres.org For example, indole-based compounds have been evaluated as potential inhibitors for Janus kinase 3 (JAK-3) and Proviral integration of moloney (Pim) kinases, with docking studies highlighting interactions with key residues in the kinase domain. physchemres.orgresearchgate.net These simulations help rationalize the structure-activity relationships (SAR) observed in experimental assays and guide the design of more potent and selective inhibitors. msjonline.org

Table 2: Summary of Molecular Docking Studies of Indole-3-Acetamide Analogues

| Analogue Class | Biological Target (PDB ID) | Docking Score / Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 2-(1H-indol-3-yl)-N-phenylacetamides | α-Amylase (1HNY) | -7.5 to -9.0 | Asp300, His201, Ala198, Leu165 nih.gov |

| Indole-based diaza-sulphonamides | JAK-3 Kinase (1YVJ) | Not specified; identified as potential inhibitors | Hydrogen bonds with active site residues researchgate.net |

| 3,5-disubstituted indoles | Pim-1 Kinase (5DWR) | Not specified; identified Pi-Alkyl interactions | Interactions within a hydrophobic pocket physchemres.org |

| Substituted Indole Analogues | Phospholipase A2 (1DB4) | MolDock Score: -183.16 | Asp48, Cys44, His27, Gly29, Gly31 msjonline.org |

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational stability of the ligand within the binding site and the flexibility of the protein-ligand complex. nih.gov

For promising candidates identified through molecular docking, MD simulations are a crucial next step for validation. nih.gov These simulations can assess the stability of key interactions, such as hydrogen bonds, observed in the docking pose. nih.gov The stability of the complex is often evaluated by monitoring parameters like the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation period. A stable RMSD profile suggests that the ligand remains securely bound in its predicted conformation. nih.gov

Additionally, the root-mean-square fluctuation (RMSF) of individual amino acid residues can be analyzed to identify which parts of the protein are flexible and which are stabilized by the ligand's presence. nih.gov For indole derivatives targeting enzymes like M. tuberculosis DNA gyrase, MD simulations have suggested that hydrogen bond interactions with specific residues, such as Asp79, are crucial for high-affinity binding and are stable over time. acs.org

Ligand-Based and Structure-Based Virtual Screening for Identifying New Chemical Space

Virtual screening is a powerful computational strategy used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. There are two main approaches: ligand-based and structure-based virtual screening.

Ligand-based virtual screening (LBVS) utilizes the knowledge of known active molecules. chapman.edu A reference compound, or "template," is used to search for other compounds in a database that have similar structural or chemical features, with the hypothesis that similar molecules will have similar biological activities. chapman.edu This method is particularly useful when the three-dimensional structure of the biological target is unknown. chapman.edu For example, an active indole derivative, G24, was used as a template to screen a large compound database, leading to the identification of new carbazole and benzoindole derivatives as potent inhibitors of M. tuberculosis DNA gyrase. acs.orgnih.govacs.org

Structure-based virtual screening (SBVS), on the other hand, relies on the 3D structure of the target protein. chapman.edu It involves docking a large number of compounds into the target's binding site to identify those with the best predicted binding affinity and fit. This approach was used to identify indole-3-acetamide derivatives as potential transketolase inhibitors for herbicidal applications. Both methods are effective in exploring new chemical space and identifying novel scaffolds that can be optimized into lead compounds. acs.org

In Silico Prediction of Potential Biological Activities and Interaction Networks

Beyond predicting binding to a single target, computational methods can forecast a compound's broader biological profile, including its pharmacokinetic properties. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of early-stage drug discovery, helping to identify candidates with favorable drug-like properties and flag potential liabilities before synthesis. nih.goviapchem.org

For indole derivatives, various online tools and software can predict properties such as oral bioavailability, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes (which are key for metabolism), and potential toxicity. nih.govresearchgate.net For example, melatonin, an indoleamine, has known issues with high first-pass metabolism, and computational studies on its derivatives have been used to predict which modifications could improve metabolic stability. nih.gov These predictions are often based on established guidelines like Lipinski's Rule of Five, which assesses the drug-likeness of a compound based on its physicochemical properties. researchgate.net By combining these predictions, researchers can prioritize compounds that are not only potent but also have a higher likelihood of success in later stages of drug development. iapchem.org

Table 3: Representative In Silico ADMET Predictions for Indole Acetamide (B32628) Analogues

This table illustrates the types of ADMET properties predicted for drug candidates. The data is representative of the class of compounds.

| ADMET Property | Predicted Outcome | Implication for Drug Development |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Good potential for oral administration researchgate.net |

| Blood-Brain Barrier (BBB) Permeation | Predicted to cross | Potential for activity in the central nervous system nih.gov |

| P-glycoprotein (P-gp) Substrate | No | Less likely to be removed from target cells by efflux pumps nih.gov |

| CYP Enzyme Inhibition (e.g., CYP1A2) | Varies with substitution | Predicts potential for drug-drug interactions nih.gov |

| Lipinski's Rule of Five | 0-1 Violations | Indicates good "drug-likeness" and potential oral bioavailability researchgate.net |

| Carcinogenicity | Predicted Non-carcinogenic | Favorable for a preliminary safety profile researchgate.net |

Advanced Analytical Methodologies in the Research of 2 7 Methyl 1h Indol 3 Yl Acetamide

Chromatographic Separations for Purity Assessment and Metabolic Research

Chromatographic techniques are fundamental in the analysis of 2-(7-methyl-1H-indol-3-yl)-acetamide, providing the means to separate the compound from complex mixtures for purity assessment, quantification, and metabolite identification.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of indole-3-acetamide (B105759) derivatives due to its versatility and precision. For purity assessment of this compound, reversed-phase HPLC is typically employed. This method utilizes a nonpolar stationary phase (commonly C18) and a polar mobile phase, allowing for the effective separation of the target compound from starting materials, byproducts, and degradation products.

In metabolic research, HPLC is used to separate the parent compound from its metabolites in biological matrices. The method's sensitivity is often enhanced by coupling it with UV or mass spectrometry detectors. For indole (B1671886) derivatives, UV detection is frequently set around 280 nm, the characteristic absorbance wavelength for the indole ring. The development of a sensitive and specific HPLC method is crucial for quantifying the compound in various samples, including those from in vitro metabolism studies.

Table 1: Representative HPLC Conditions for Analysis of Indole-Acetamide Analogs

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Reversed-phase separation |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic or Acetic Acid) | Elution of compounds with varying polarities |

| Flow Rate | 1.0 mL/min | Standard analytical flow |

| Detection | UV at 280 nm | Detection of the indole chromophore |

| Temperature | Ambient or controlled (e.g., 25 °C) | Ensure reproducible retention times |

This table is a composite based on typical methods for related indole compounds.

Gas Chromatography (GC) Techniques

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile indole compounds. Due to the polarity and lower volatility of acetamides, derivatization is often a necessary step before GC analysis. A common procedure involves silylation, which replaces active hydrogens (on the indole and amide nitrogens) with trimethylsilyl (TMS) groups, increasing volatility and thermal stability.

The analysis of indole-3-acetamide in biological systems has been successfully performed using a combination of HPLC for initial cleanup and GC-MS/MS for sensitive detection. This hyphenated approach leverages the separation power of HPLC and the high sensitivity and specificity of GC-MS/MS. For this compound, GC-MS can be used to confirm purity and identify metabolites after derivatization. The mass spectrometer provides definitive structural information based on the fragmentation patterns of the derivatized molecule. Alkylation, such as using a chloroformate reagent, is another derivatization strategy that avoids the hazards of diazomethane and can be performed in aqueous solutions.

Ultra-Performance Liquid Chromatography (UPLC) in Research Settings

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, greater sensitivity, and much faster analysis times. This is achieved by using columns packed with sub-2 µm particles, which requires instrumentation capable of handling higher backpressures.

In the context of researching this compound, UPLC is particularly valuable for high-throughput screening and complex metabolic studies. When coupled with high-resolution mass spectrometry (e.g., UPLC-Q-TOF-MS/MS), it allows for the rapid chemical profiling of samples and the identification of unknown metabolites. The increased peak capacity of UPLC enables better separation of isomeric metabolites, which might be crucial for understanding the metabolic fate of the compound, such as distinguishing between hydroxylation at different positions on the indole ring.

Spectroscopic Techniques for Research-Focused Structural Elucidation and Interaction Studies

Spectroscopic methods are indispensable for the definitive identification and detailed structural characterization of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide the precise chemical environment of each proton and carbon atom, confirming the connectivity and substitution pattern of the molecule.

A key aspect of NMR analysis for acetamides is the study of conformational isomers, or rotamers, which arise from the restricted rotation around the amide C-N bond. This restricted rotation can lead to the appearance of two distinct sets of signals in the NMR spectrum, one for the E-isomer and one for the Z-isomer, particularly at lower temperatures. Detailed analysis, including 2D NMR techniques like NOESY/EXSY, can distinguish between these rapidly equilibrating rotamers and stable diastereomers, providing deep insight into the molecule's dynamic behavior in solution. The presence of the 7-methyl group would be confirmed by a singlet in the ¹H NMR spectrum around 2.5 ppm and a corresponding signal in the ¹³C NMR spectrum around 16-20 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Indole NH | 10.1 - 10.3 | - |

| H-2 | 7.2 - 7.4 | 123 - 125 |

| H-4 | 7.4 - 7.6 | 118 - 120 |

| H-5 | 6.9 - 7.1 | 120 - 122 |

| H-6 | 6.9 - 7.1 | 118 - 120 |

| 7-CH₃ | 2.4 - 2.5 | 16 - 17 |

| 3-CH₂ | 3.7 - 3.9 | 33 - 35 |

| Amide NH₂ | 7.0 - 7.5 (broad) | - |

| C=O | - | 170 - 173 |

| C-3 | - | 108 - 110 |

| C-3a | - | 127 - 129 |

| C-7 | - | 121 - 123 |

Note: These are estimated values based on data for indole-3-acetamide and 7-methylindole. Actual values may vary depending on the solvent and other experimental conditions. The amide protons may appear as two separate signals due to restricted rotation.

Mass Spectrometry (MS) and Tandem MS (MS/MS) for Reaction Monitoring and Metabolite Research (Non-Human)

Mass Spectrometry (MS) is a vital tool for determining the molecular weight and elemental formula of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula.

The characteristic fragmentation pattern of indole-3-acetamide derivatives in MS involves the cleavage of the bond between the indole ring and the side chain. This typically results in a highly stable indolyl-methyl cation (m/z 130 for the unsubstituted indole). For this compound, the corresponding fragment would be the 7-methylindolyl-methyl cation (m/z 144).

Tandem mass spectrometry (MS/MS) is particularly useful for reaction monitoring and metabolite identification.

Reaction Monitoring: During the synthesis of the target compound (e.g., from 7-methyl-indole-3-acetic acid and ammonia), MS can be used to track the disappearance of starting materials and the appearance of the product's molecular ion (m/z 188). This allows for rapid optimization of reaction conditions without the need for extensive workup or purification of aliquots.

Metabolite Research (Non-Human): In non-human metabolic studies, such as incubations with liver microsomes, LC-MS/MS is the method of choice. By performing precursor ion scans for the characteristic m/z 144 fragment, one can selectively detect all metabolites that have retained the 7-methylindole core. Conversely, neutral loss scans can identify metabolites that have undergone a specific modification on the side chain. Common metabolic transformations, such as hydroxylation of the aromatic ring, would result in a mass shift of +16 Da in the parent molecule, which can be readily detected and its structure further probed by analyzing the MS/MS fragmentation pattern.

X-ray Crystallography for Ligand-Target Co-crystal Structure Determination

X-ray crystallography stands as a powerful technique for determining the three-dimensional atomic and molecular structure of a crystalline compound. In the context of drug discovery, resolving the co-crystal structure of a ligand, such as this compound, bound to its biological target (e.g., an enzyme or receptor) provides invaluable information about the binding mode, specific interactions, and the conformational changes that occur upon binding. This detailed structural data is crucial for understanding the mechanism of action and for the rational design of more potent and selective analogs.

While a specific ligand-target co-crystal structure for this compound is not publicly available, the crystallographic data of a closely related compound, 2-(7-Methyl-1H-indol-3-yl)acetonitrile, offers insight into the molecular geometry and crystal packing of this class of indole derivatives. nih.gov In a study on this related compound, X-ray diffraction analysis revealed a monoclinic crystal system. nih.gov The carbonitrile group was observed to be twisted away from the indole plane, and the crystal structure was characterized by N—H⋯N hydrogen bonds that link the molecules into chains. nih.gov

The process of obtaining a ligand-target co-crystal structure typically involves co-crystallization of the purified target protein with the ligand, followed by exposure of the resulting crystal to a focused X-ray beam. The diffraction pattern produced is then used to calculate the electron density map and, subsequently, the atomic coordinates of the entire complex.

Table 1: Crystallographic Data for the Related Compound 2-(7-Methyl-1H-indol-3-yl)acetonitrile nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C11H10N2 |

| Molecular Weight (Mr) | 170.21 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 6.9962 (14) |

| b (Å) | 8.9445 (18) |

| c (Å) | 15.406 (3) |

| β (°) | 97.97 (3) |

| Volume (V) (Å3) | 954.7 (3) |

| Z | 4 |

| Radiation | Mo Kα |

| Temperature (K) | 293 |

Hyphenated Techniques in Comprehensive this compound Research (e.g., LC-MS/MS)

Hyphenated analytical techniques, which couple a separation method with a detection method, are fundamental in the qualitative and quantitative analysis of compounds in complex mixtures, such as biological fluids and tissues. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a premier hyphenated technique renowned for its high sensitivity and selectivity, making it ideal for pharmacokinetic studies, metabolism profiling, and biomarker quantification. springernature.comnih.gov

In the comprehensive research of this compound, LC-MS/MS would be the method of choice for its quantification in biological matrices. The methodology involves several key steps:

Sample Preparation: To ensure accurate and reproducible results, biological samples (e.g., plasma, urine) undergo a preparation process to remove interfering substances. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction. wiley.com

Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. A column, typically a reversed-phase column such as a C18, separates this compound from other components based on its physicochemical properties. springernature.comnih.gov A mobile phase, often a mixture of aqueous and organic solvents with modifiers like formic acid, is used to elute the compound from the column. springernature.comnih.gov

Ionization: The eluent from the LC column is directed into the mass spectrometer's ion source. For indole derivatives, atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are commonly employed to generate charged molecules (ions). springernature.com

Mass Analysis: The ions are then guided into the mass analyzer. In a tandem mass spectrometer (MS/MS), a specific precursor ion corresponding to the protonated molecule of this compound is selected. This precursor ion is then fragmented by collision with an inert gas, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity for quantification. springernature.comnih.gov

For the analysis of indole compounds, LC-MS/MS methods have been developed that demonstrate linearity over a wide range of concentrations, often from the low ng/mL to the pg/mL level. springernature.comnih.gov

Table 2: Representative LC-MS/MS Parameters for the Analysis of an Indole Derivative

| Parameter | Typical Value/Condition |

|---|---|

| Chromatography System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column | Synergi Fusion C18 (or similar reversed-phase column) springernature.comnih.gov |

| Mobile Phase | Gradient elution with 0.1% aqueous formic acid and methanol springernature.comnih.gov |

| Flow Rate | 0.2 - 0.5 mL/min |

| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive mode springernature.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion > Product Ion (m/z) | Specific to the compound of interest (e.g., for indole: 118.1 > 91.1) springernature.comnih.gov |

| Internal Standard | A deuterated analog of the analyte (e.g., indole-d7) springernature.com |

Biological Activity and Pre Clinical Efficacy Studies of 2 7 Methyl 1h Indol 3 Yl Acetamide Non Human Context

In Vivo Efficacy Research in Pre-clinical Animal Models

Assessment of Biological Effects in Disease Models (e.g., Infection, Inflammation, Cancer)

Without published studies on this specific molecule, any attempt to generate the requested content would be speculative and would violate the core requirement of scientific accuracy.

Pharmacokinetic and Pharmacodynamic Studies in Animal Models

Pharmacokinetic (PK) and pharmacodynamic (PD) studies in animal models are crucial for understanding a compound's behavior in a living system. These studies focus on what the body does to the drug (PK) and what the drug does to the body (PD), providing mechanistic insights into its action.

Research Methodology: Preclinical PK/PD studies for indole (B1671886) derivatives typically involve administering the compound to animal models, such as rodents, and collecting various biological samples over time. A study on an indole derivative, 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA), in a rodent model provides a relevant methodological example. In this study, researchers divided the animals into different groups to assess the compound's effects. They analyzed plasma levels of the compound to understand its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, they measured various biochemical markers and the expression of signaling proteins to elucidate the compound's mechanism of action.

Another study on 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenyl acetamide (B32628) derivatives highlighted the importance of metabolic stability. Researchers found that these compounds exhibited fast metabolism in vivo, which limited their efficacy in animal models. This underscores the necessity of evaluating the metabolic fate of such compounds early in preclinical development.

Mechanistic Insights: The primary goal of these studies is to gain mechanistic insights. For instance, the investigation into MMINA revealed that its protective effects against cisplatin-induced organ damage were mediated through the downregulation of inflammatory pathways, including NF-κB, STAT-3, and TNF-α. Such findings are critical for understanding how a compound exerts its therapeutic effects.

| Parameter | Description | Typical Methodology | Example from Related Indole Studies |

| Absorption | The process by which the compound enters the bloodstream. | Oral or intravenous administration followed by serial blood sampling. | Characterization of plasma concentration over time. |

| Distribution | The dissemination of the compound from the bloodstream to various tissues and organs. | Tissue harvesting at different time points post-administration. | Analysis of compound concentration in liver, kidney, heart, and brain. |

| Metabolism | The chemical modification of the compound by the body, primarily in the liver. | In vitro assays with liver microsomes; analysis of metabolites in plasma and urine. | Identification of rapid in vivo metabolism for some indole acetamide derivatives. |

| Excretion | The elimination of the compound and its metabolites from the body. | Collection and analysis of urine and feces. | Quantifying the amount of unchanged drug and metabolites excreted. |

| Pharmacodynamics | The biochemical and physiological effects of the compound on the body. | Measurement of biomarkers, gene expression analysis, and functional assays. | Downregulation of inflammatory markers like TNF-α and COX-2. |

Target Engagement Studies in Animal Tissues

Directly confirming that a compound binds to its intended molecular target in a living organism is a critical step in drug development. Target engagement studies in animal tissues provide this crucial evidence.

Methodology: While specific target engagement studies for 2-(7-methyl-1H-indol-3-yl)-acetamide are not readily available, the general approach for indole derivatives involves demonstrating interaction with specific biological molecules. For many indole-based compounds, the targets are often proteins such as enzymes or receptors.

In silico docking studies can predict the binding modes of indole derivatives to their targets. For instance, research on various indole-3-acetamide (B105759) derivatives has utilized molecular docking to visualize how these compounds interact with the active site of enzymes like α-amylase. These computational predictions can then be validated through in vitro and in vivo experiments.

In vivo target engagement can be assessed by measuring the downstream effects of target modulation. For example, if a compound is designed to inhibit a specific kinase, researchers would measure the phosphorylation levels of that kinase's substrates in tissue samples from treated animals.

| Methodology | Description | Application to Indole Derivatives |

| Molecular Docking | Computational simulation of the binding of a ligand to a receptor. | Predicting the interaction of indole acetamides with the active sites of enzymes. |

| Biochemical Assays | In vitro experiments to measure the direct interaction between a compound and its target. | Determining the inhibitory concentration (IC50) of indole derivatives against specific enzymes. |

| Western Blotting | A technique to detect specific proteins in a tissue sample and assess their expression or modification (e.g., phosphorylation). | Measuring the effect of an indole compound on the phosphorylation status of a target kinase. |

| Immunohistochemistry | Using antibodies to visualize the location of a specific protein in a tissue section. | Observing changes in the localization or expression of a target protein in response to treatment. |

Research into Natural Occurrence or Biosynthesis Pathways of Indole Acetamides in Model Organisms

Indole-3-acetamide, the parent compound of this compound, is a known natural product found in various plants and microbes. It serves as an intermediate in the biosynthesis of the plant hormone indole-3-acetic acid (IAA).

Natural Occurrence: Indole alkaloids, a broad class of natural products that includes indole acetamides, are found in a diverse range of organisms, from bacteria and fungi to plants and marine invertebrates. While the natural occurrence of this compound has not been definitively reported, the presence of the core indole-3-acetamide structure in nature suggests that methylated derivatives could also exist.

Biosynthesis Pathways: The biosynthesis of indole-3-acetamide in many bacteria and some plants proceeds through the tryptophan-dependent pathway. In this pathway, the amino acid L-tryptophan is converted to indole-3-acetamide by the enzyme tryptophan-2-monooxygenase. Subsequently, indole-3-acetamide is hydrolyzed to indole-3-acetic acid by the enzyme indole-3-acetamide hydrolase.

The methylation of the indole ring is a known biological process. Various methyltransferase enzymes can add a methyl group to different positions of the indole nucleus. While a specific pathway for the 7-methylation of indole-3-acetamide has not been elucidated, it is plausible that such a modification could occur in organisms that produce both indole-3-acetamide and possess the necessary methyltransferase enzymes.

| Organism Type | Role of Indole Acetamides | Key Enzymes in Biosynthesis |

| Plants | Intermediate in the biosynthesis of the plant hormone auxin (indole-3-acetic acid). | Tryptophan-2-monooxygenase, Indole-3-acetamide hydrolase |

| Bacteria | Production of indole-3-acetic acid, which can influence plant growth and development. | Tryptophan-2-monooxygenase, Indole-3-acetamide hydrolase |

| Fungi | Production of various secondary metabolites with diverse biological activities. | Varies depending on the specific fungal species and pathway. |

Potential Research Applications and Future Directions for 2 7 Methyl 1h Indol 3 Yl Acetamide in Academic Science

Development of 2-(7-methyl-1H-indol-3-yl)-acetamide as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or pathways, in a selective manner. The development of this compound and its derivatives as chemical probes is an active area of research. The indoleacetamide core can be systematically modified to investigate biological targets. For instance, high-throughput screening of indole (B1671886) libraries has led to the discovery of potent and selective inhibitors for enzymes like the human sirtuin SIRT1. 34.237.233 These inhibitors serve as valuable tools to dissect the biological roles of such enzymes in cellular processes. 34.237.233

The strategic placement of the methyl group at the 7-position has been shown to improve the intrinsic antimicrobial and antibiotic-enhancing properties of related indole compounds. researchgate.net This suggests that this compound could be developed into a specific probe for studying bacterial resistance mechanisms or for identifying new antimicrobial targets. Its utility as a probe is further underscored by studies on similar indole structures that target viral enzymes, such as the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, thereby helping to elucidate the mechanisms of viral replication. nih.govnih.gov

Role as a Lead Compound for Further Chemical Biology and Drug Discovery Research (Pre-Clinical)

A lead compound is a chemical starting point for the development of new drugs. The this compound structure holds significant promise in this regard due to the established biological activities of the broader indole acetamide (B32628) class. Research has demonstrated that derivatives of this scaffold possess a wide array of therapeutic potentials.

Key Therapeutic Areas for Indole Acetamide Derivatives:

| Therapeutic Area | Target/Activity | Research Finding |

| Antimicrobial | Bacterial Growth Inhibition | Indole-3-acetamido-polyamine conjugates, including a 7-methyl analogue, showed strong growth inhibition of methicillin-resistant Staphylococcus aureus (MRSA) and Cryptococcus neoformans. researchgate.net |

| Antihyperglycemic | α-Amylase Inhibition | A series of synthesized indole-3-acetamides displayed good to moderate inhibitory activity against the α-amylase enzyme, suggesting potential for managing postprandial hyperglycemia. acs.orgnih.gov |

| Antioxidant | Radical Scavenging | The same series of indole-3-acetamides also showed potent antioxidant activity by scavenging free radicals, which could serve as a basis for developing agents against oxidative stress-related diseases. acs.orgnih.gov |

| Antiviral | RdRp Inhibition | 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides were identified as inhibitors of SARS-CoV-2 RdRp, highlighting the potential of the indole acetamide core in developing new antiviral drugs. nih.govnih.gov |

| Herbicidal | Transketolase Inhibition | Indole-3-acetamide (B105759) derivatives have been identified as potent inhibitors of transketolase (TKL), a potential new target for herbicide development. nih.gov |

These findings establish the indole acetamide framework, and by extension the 7-methyl derivative, as a versatile lead structure for optimization in pre-clinical drug discovery programs. nih.gov The 7-methyl substituent, in particular, was chosen in some studies for its known ability to enhance antimicrobial efficacy, making it a valuable modification for further structure-activity relationship (SAR) studies. researchgate.net

Contribution to Understanding Fundamental Biological Mechanisms

The use of this compound and its analogues as targeted inhibitors allows researchers to probe and understand fundamental biological processes. The parent compound, indole-3-acetamide (IAM), is a key intermediate in one of the primary biosynthetic pathways for indole-3-acetic acid (IAA), a critical phytohormone that governs plant growth and development. researchgate.netfrontiersin.org Studies of the IAM pathway in bacteria, including both plant-growth-promoting and phytopathogenic species, have elucidated the enzymatic machinery involved, such as tryptophan 2-monooxygenase and indoleacetamide hydrolase. frontiersin.org By using IAM and its derivatives, scientists can investigate the regulation of this pathway and its impact on plant-microbe interactions.

In mammalian systems, indole-based inhibitors have been instrumental in clarifying the role of sirtuins. Selective SIRT1 inhibitors developed from an indole scaffold helped confirm that these enzymes bind their substrates and release nicotinamide before the inhibitor binds, preventing the final products from being released. 34.237.233 This provides a detailed mechanistic understanding of the enzyme's catalytic cycle. 34.237.233 Similarly, the identification of indole acetamides as inhibitors of viral RdRp contributes to the fundamental understanding of how RNA viruses replicate, offering a potential mechanism to disrupt this vital process. nih.gov

Emerging Research Areas and Unexplored Biological Pathways Potentially Modulated by this compound

While much research has focused on established therapeutic areas, the unique structure of this compound suggests potential in new and emerging fields.

Targeting Novel Enzymes for Herbicides : The discovery of indole-3-acetamides as inhibitors of transketolase opens a new avenue for developing herbicides with novel modes of action. nih.govresearchgate.net This is particularly important in overcoming the challenge of weed resistance to existing herbicides. Future research could explore the specific inhibitory profile of the 7-methyl derivative against plant and microbial TKL.

Modulation of Tubulin Polymerization : Other complex indole derivatives have been designed to act as tubulin polymerization inhibitors, a key strategy in cancer chemotherapy. nih.gov The indole acetamide scaffold could be explored as a simpler starting point for novel colchicine-binding site inhibitors, potentially leading to new anticancer agents.

Inhibition of KRAS Mutants : Recent drug discovery efforts have successfully targeted the KRASG12C mutation, a common driver in many cancers. One study found that a 2,7-dimethyl substituted indole significantly improved cellular potency against this target. nih.gov This suggests that the 7-methylindole moiety present in this compound could be a valuable component in the design of next-generation covalent KRAS inhibitors.

Anti-HIV Agents : Research into 5-indole-1,3,4-oxadiazol-2-thiol derivatives has identified compounds that inhibit HIV-1 Tat-mediated viral transcription. asm.org While structurally distinct, this highlights the general utility of the indole nucleus in anti-HIV research, an area where this compound derivatives have not been extensively explored.

Methodological Advancements in Indole Acetamide Synthesis and Characterization

The synthesis of this compound and related compounds benefits from general advancements in indole chemistry. A common and efficient method for synthesizing indole-3-acetamides involves the coupling of indole-3-acetic acid with a desired amine. acs.orgnih.gov

Common Synthetic Strategies:

Amide Coupling Reactions : This is the most prevalent approach, where indole-3-acetic acid is activated and then reacted with an amine.